5-Hydrazinylpyrazine-2-carbonitrile
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Overview
Description
5-Hydrazinylpyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C5H5N5 and a molecular weight of 135.13 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a hydrazinyl group and a nitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinylpyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinylpyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
5-Hydrazinylpyrazine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydrazinylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carbonitrile: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
5-Aminopyrazine-2-carbonitrile: Contains an amino group instead of a hydrazinyl group, leading to different reactivity and biological properties.
5-Hydrazinylpyrimidine-2-carbonitrile: Similar structure but with a pyrimidine ring instead of a pyrazine ring, resulting in different chemical and biological behavior.
Uniqueness
5-Hydrazinylpyrazine-2-carbonitrile is unique due to the presence of both a hydrazinyl group and a nitrile group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
5-Hydrazinylpyrazine-2-carbonitrile (CAS Number: 1339603-88-1) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound is synthesized through various chemical reactions involving hydrazine and pyrazine derivatives. The compound features a hydrazine moiety attached to a pyrazine ring with a carbonitrile group, which contributes to its reactivity and biological activity. The structural formula can be represented as follows:
Research indicates that this compound exhibits multiple biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, it has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Inhibition of HIV Integrase : Recent studies have highlighted its potential in blocking HIV integrase, a key enzyme in the HIV replication cycle. This could position the compound as a candidate for further development in HIV therapeutics.
Table 1: Summary of Biological Activities
Biological Activity | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Inhibition of CDK activity | |
HIV Integrase Inhibition | Blocks viral replication |
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of this compound, researchers evaluated its effects on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity. The study utilized flow cytometry to analyze apoptosis induction, revealing that the compound triggers programmed cell death pathways in these cancer cells.
Case Study: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting that it could serve as a lead compound for developing new antibiotics.
Properties
IUPAC Name |
5-hydrazinylpyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-1-4-2-9-5(10-7)3-8-4/h2-3H,7H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKXCNGRELVRGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)NN)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339603-88-1 |
Source
|
Record name | 5-hydrazinylpyrazine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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